molecular formula C7H15NO B2479354 3-(Cyclopropylmethylamino)-1-propanol CAS No. 276890-56-3

3-(Cyclopropylmethylamino)-1-propanol

Cat. No. B2479354
CAS RN: 276890-56-3
M. Wt: 129.203
InChI Key: RKLRRJOINVVYOT-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethylamino)-1-propanol, also known as CPMA, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmaceutical drug. CPMA is a chiral compound, meaning it exists in two mirror-image forms, and has been shown to have promising effects in preclinical studies for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethylamino)-1-propanol is not fully understood, but it is believed to act through multiple pathways. 3-(Cyclopropylmethylamino)-1-propanol has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 3-(Cyclopropylmethylamino)-1-propanol has also been shown to activate the AMP-activated protein kinase pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
3-(Cyclopropylmethylamino)-1-propanol has been shown to have a range of biochemical and physiological effects. In preclinical studies, 3-(Cyclopropylmethylamino)-1-propanol has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 3-(Cyclopropylmethylamino)-1-propanol has also been shown to inhibit the activity of histone deacetylases, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of 3-(Cyclopropylmethylamino)-1-propanol is its potential use as a pharmaceutical drug for the treatment of various diseases. 3-(Cyclopropylmethylamino)-1-propanol has been shown to have promising effects in preclinical studies and may have fewer side effects than existing drugs. However, there are limitations to the use of 3-(Cyclopropylmethylamino)-1-propanol in lab experiments. 3-(Cyclopropylmethylamino)-1-propanol is a chiral compound, meaning it exists in two mirror-image forms, which can complicate experiments. Additionally, the mechanism of action of 3-(Cyclopropylmethylamino)-1-propanol is not fully understood, which can make it difficult to design experiments.

Future Directions

There are many future directions for research on 3-(Cyclopropylmethylamino)-1-propanol. One area of research is the development of more efficient synthesis methods for 3-(Cyclopropylmethylamino)-1-propanol. Another area of research is the investigation of the mechanism of action of 3-(Cyclopropylmethylamino)-1-propanol, which may lead to the development of more effective drugs. Additionally, the potential use of 3-(Cyclopropylmethylamino)-1-propanol in combination with other drugs for the treatment of various diseases should be explored. Overall, 3-(Cyclopropylmethylamino)-1-propanol is a promising compound that has the potential to be used as a pharmaceutical drug for the treatment of various diseases.

Synthesis Methods

3-(Cyclopropylmethylamino)-1-propanol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of cyclopropylmethanol with N,N-dimethylformamide dimethyl acetal to form a cyclic intermediate, which is then reacted with 1-chloropropane in the presence of a base to form 3-(Cyclopropylmethylamino)-1-propanol. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3-(Cyclopropylmethylamino)-1-propanol has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, 3-(Cyclopropylmethylamino)-1-propanol has been shown to have anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. 3-(Cyclopropylmethylamino)-1-propanol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-(cyclopropylmethylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-5-1-4-8-6-7-2-3-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLRRJOINVVYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethylamino)-1-propanol

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